![molecular formula C11H8N2O5S B3119582 Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate CAS No. 252026-96-3](/img/structure/B3119582.png)
Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate
Overview
Description
“Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C11H8N2O5S . It is also known as methyl 3-[(3-nitropyridin-2-yl)oxy]thiophene-2-carboxylate .
Synthesis Analysis
The synthesis of nitro compounds like “Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis
The molecular structure of “Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate” is derived from its molecular formula, C11H8N2O5S . The compound contains a nitro group (NO2) attached to a pyridinyl ring, which is further connected to a thiophene ring via an oxygen atom .Chemical Reactions Analysis
Nitro compounds like “Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate” are known to participate in various chemical reactions. For instance, they can undergo reduction reactions to form amines . The nitro group can also participate in electrophilic substitution reactions .Scientific Research Applications
Organic Synthesis and Chemical Studies
Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate is utilized in organic chemistry for the synthesis of complex molecules. Its reactivity has been explored in the context of substituent effects in thiophene compounds, where researchers have studied the 1H NMR spectra and IR carbonyl stretching frequencies of methyl substituted 3-thiophenecarboxylates. These studies reveal how substituents affect chemical shifts and the conformation of carbonyl groups, highlighting the molecule's utility in understanding intramolecular interactions and steric effects (Satonaka, 1983). Additionally, the compound serves as a starting point for synthesizing various derivatives, demonstrating its versatility in organic synthesis (Dudová et al., 2002).
Material Science and Engineering
In material science, the compound's derivatives are explored for their potential in creating new materials with specific optical properties. For example, research into the growth and characterization of methyl-3-nitro-4-pyridine-1-oxide, a related molecule, has shown promising applications in nonlinear optics due to its intramolecular charge transfer characteristics. This study underscores the compound's role in developing advanced materials for technological applications (Hierle et al., 1984).
Pharmacological Research
While excluding direct drug use and side effects, it's notable that derivatives of this compound are synthesized for potential pharmacological applications. Research has focused on synthesizing and evaluating the biological activity of various derivatives as part of efforts to discover new therapeutics. These studies contribute to a broader understanding of the compound's chemical framework and its potential utility in medical research (Liu et al., 1996).
properties
IUPAC Name |
methyl 3-(3-nitropyridin-2-yl)oxythiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c1-17-11(14)9-8(4-6-19-9)18-10-7(13(15)16)3-2-5-12-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDXCOJQOXABSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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